molecular formula C6H8O2 B1631489 4-vinyl-dihydrofuran-2(3H)-one CAS No. 53627-36-4

4-vinyl-dihydrofuran-2(3H)-one

Cat. No.: B1631489
CAS No.: 53627-36-4
M. Wt: 112.13 g/mol
InChI Key: AUJAAMXYEHZSLP-UHFFFAOYSA-N
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Description

4-vinyl-dihydrofuran-2(3H)-one is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring with a vinyl group attached to the fourth carbon and a lactone (cyclic ester) structure

Preparation Methods

Synthetic Routes and Reaction Conditions

4-vinyl-dihydrofuran-2(3H)-one can be synthesized through several methods:

    Diels-Alder Reaction: One common method involves the Diels-Alder reaction between a diene and a dienophile. For example, the reaction between butadiene and maleic anhydride followed by hydrolysis and decarboxylation can yield this compound.

    Vinylation of Dihydrofuran: Another method involves the vinylation of dihydrofuran using a vinylating agent such as vinyl magnesium bromide in the presence of a catalyst like palladium.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

4-vinyl-dihydrofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield dihydrofuran derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The vinyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted furan derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Dihydrofuran derivatives.

    Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

4-vinyl-dihydrofuran-2(3H)-one has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is utilized in the development of polymeric materials with unique properties, such as high thermal stability and mechanical strength.

    Biological Studies: Researchers study its potential biological activities, including antimicrobial and anticancer properties.

    Medicinal Chemistry: It is investigated for its potential as a building block in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 4-vinyl-dihydrofuran-2(3H)-one depends on its specific application:

    In Organic Synthesis: It acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules.

    In Biological Systems: The compound may interact with cellular targets, such as enzymes or receptors, leading to biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

4-vinyl-dihydrofuran-2(3H)-one can be compared with other furan derivatives, such as:

    Furan-2(5H)-one: Similar in structure but lacks the vinyl group, leading to different reactivity and applications.

    2-vinylfuran: Contains a vinyl group but lacks the lactone structure, resulting in distinct chemical properties.

    Dihydrofuran: Lacks both the vinyl group and the lactone structure, making it less reactive in certain types of reactions.

The uniqueness of this compound lies in its combination of a vinyl group and a lactone structure, which imparts specific reactivity and versatility in various chemical and biological applications.

Properties

IUPAC Name

4-ethenyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-2-5-3-6(7)8-4-5/h2,5H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJAAMXYEHZSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446296
Record name 4-vinyl-dihydrofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53627-36-4
Record name 4-vinyl-dihydrofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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